3,5-Difluoro-4-methoxybenzyl bromide CAS number
3,5-Difluoro-4-methoxybenzyl bromide CAS number
An In-Depth Technical Guide to 3,5-Difluoro-4-methoxybenzyl bromide
Abstract
This guide provides a comprehensive technical overview of 3,5-Difluoro-4-methoxybenzyl bromide (CAS No. 706786-42-7), a crucial fluorinated building block in modern organic synthesis and medicinal chemistry. We will explore its fundamental chemical properties, discuss plausible synthetic routes, and detail its applications as a reactive intermediate in the development of novel pharmaceutical agents. This document emphasizes safe handling protocols, drawing from established safety data, and provides representative experimental procedures to guide researchers. The content is structured to deliver actionable insights for scientists and professionals in drug discovery and chemical development, grounding technical claims in authoritative sources.
Introduction: A Key Intermediate in Fluorine Chemistry
3,5-Difluoro-4-methoxybenzyl bromide is a specialized organic reagent valued for its role in introducing the 3,5-difluoro-4-methoxyphenylmethyl moiety into target molecules. The strategic placement of fluorine atoms on the benzene ring significantly modulates the electronic and lipophilic properties of the molecule, a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. As a benzyl bromide, the compound is an effective electrophilic alkylating agent, readily reacting with a wide range of nucleophiles. Its utility is primarily as a research chemical and an intermediate in multi-step organic syntheses.[1][2]
Compound Profile and Physicochemical Properties
The precise identification and characterization of a chemical reagent are paramount for reproducible scientific outcomes. The key properties of 3,5-Difluoro-4-methoxybenzyl bromide are summarized below.
| Property | Value | Source(s) |
| CAS Number | 706786-42-7 | [1][2][3][4][5] |
| Molecular Formula | C₈H₇BrF₂O | [1][2][3] |
| Molecular Weight | 237.04 g/mol | [1][3] |
| Appearance | White to cream solid (crystals or powder) | [2][4] |
| Melting Point | 36.5 - 42.5 °C | [2][6] |
| Solubility | Insoluble in water | [1] |
| IUPAC Name | 5-(bromomethyl)-1,3-difluoro-2-methoxybenzene | [2][6] |
| InChI Key | IQTBMXJVMUSGSL-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=C(F)C=C(CBr)C=C1F | [2] |
Synthesis and Reaction Mechanisms
Plausible Synthetic Pathway
Benzyl bromides are commonly synthesized from their corresponding benzyl alcohols. A standard and efficient laboratory method for preparing 3,5-Difluoro-4-methoxybenzyl bromide involves the treatment of 3,5-Difluoro-4-methoxybenzyl alcohol with a suitable brominating agent, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The alcohol precursor serves as a readily accessible starting material.
Caption: Plausible synthesis of the target compound from its alcohol precursor.
Core Reactivity: S_N2 Alkylation
The primary utility of 3,5-Difluoro-4-methoxybenzyl bromide stems from its function as an alkylating agent. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic and susceptible to attack by nucleophiles. The reaction typically proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where the nucleophile displaces the bromide leaving group. This reaction is fundamental to its application in building more complex molecular architectures.
Caption: General S_N2 reaction mechanism for 3,5-Difluoro-4-methoxybenzyl bromide.
Applications in Drug Development
The 3,5-difluoro-4-methoxyphenyl group is a privileged scaffold in medicinal chemistry. The two fluorine atoms ortho to the methoxy group create a unique electronic environment. They act as weak hydrogen bond acceptors and can increase the metabolic stability of the compound by blocking sites susceptible to cytochrome P450 oxidation.
This building block has been incorporated into various research programs targeting different biological systems. For instance, fluorinated benzyl groups are explored in the synthesis of antagonists for receptors like the Dopamine D4 receptor, where precise structural modifications are key to achieving high potency and selectivity.[7] By using 3,5-Difluoro-4-methoxybenzyl bromide, medicinal chemists can readily introduce this valuable motif to investigate structure-activity relationships (SAR) and optimize lead compounds.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation
This protocol describes a representative procedure for the alkylation of a primary or secondary amine using 3,5-Difluoro-4-methoxybenzyl bromide.
Materials:
-
3,5-Difluoro-4-methoxybenzyl bromide (1.0 eq)
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Substrate amine (1.0 - 1.2 eq)
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Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq)
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Anhydrous solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))
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Reaction vessel, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
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Setup: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add the substrate amine and anhydrous solvent.
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Base Addition: Add the non-nucleophilic base (DIPEA) to the solution and stir for 5-10 minutes at room temperature.
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Reagent Addition: Dissolve 3,5-Difluoro-4-methoxybenzyl bromide in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) as needed. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: Once the starting material is consumed, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Safety Profile and Handling
3,5-Difluoro-4-methoxybenzyl bromide is a hazardous substance that requires strict safety protocols. It is classified as corrosive and can cause severe skin burns and serious eye damage.[5][8] It may also cause respiratory irritation.[5]
| Hazard Class | GHS Statement | Precautionary Measures |
| Skin Corrosion | H314: Causes severe skin burns and eye damage. | Wear protective gloves, clothing, and face shield.[5][8] |
| Eye Damage | H318: Causes serious eye damage. | Wear safety glasses with side-shields or goggles.[5][8] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Use only in a well-ventilated area or a chemical fume hood.[5] |
| Chemical Reactivity | Light sensitive. Incompatible with strong oxidizing agents, strong acids, and bases. | Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[1] |
Protocol 2: Safe Handling and Emergency Procedures
Engineering Controls:
-
Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Ensure an eyewash station and safety shower are readily accessible.[9]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Clothing: Wear a lab coat and ensure no skin is exposed.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Conclusion
3,5-Difluoro-4-methoxybenzyl bromide is a valuable and highly reactive building block for chemical synthesis. Its well-defined structure allows for the strategic introduction of a fluorinated phenyl ring, a key tactic in modern drug discovery for enhancing the pharmacokinetic and pharmacodynamic properties of lead compounds. While its reactivity makes it effective, it also necessitates rigorous adherence to safety protocols due to its corrosive nature. This guide provides the foundational knowledge for its effective and safe utilization in a research and development setting.
References
-
Moss, T. A., et al. (2018). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. Retrieved from [Link]
Sources
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- 7. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
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